
dihydroresveratrol-3-O-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroresveratrol-3-O-beta-D-glucuronide is a monosaccharide derivative that is the 7-O-glucuronide of dihydroresveratrol. It is a compound of interest due to its potential biological activities and its role as a metabolite of dihydroresveratrol. The compound has a molecular formula of C20H22O9 and an average mass of 406.38330 .
Métodos De Preparación
The synthesis of dihydroresveratrol-3-O-beta-D-glucuronide can be achieved through selective monodeacylation using either chemical or enzymatic hydrolyses to afford the required diesters. Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, yields the desired product . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the compound are optimized.
Análisis De Reacciones Químicas
Dihydroresveratrol-3-O-beta-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trichloroacetimidate for glucuronidation and N-Me piperazine for deacetylation . The major products formed from these reactions are typically glucuronides and other derivatives of dihydroresveratrol.
Aplicaciones Científicas De Investigación
Dihydroresveratrol-3-O-beta-D-glucuronide has several scientific research applications. It is studied for its potential biological activities, including antiproliferative properties . In chemistry, it is used to understand the behavior of glucuronides and their stability in aqueous solutions. In biology and medicine, it is investigated for its role as a metabolite and its potential therapeutic effects. The compound is also of interest in the industry for its potential use in dietary supplements and other health-related products .
Mecanismo De Acción
The mechanism of action of dihydroresveratrol-3-O-beta-D-glucuronide involves its interaction with various molecular targets and pathways. It is believed to engage the sirtuin pathway and inhibit enzymes involved in inflammatory mediator production . This mechanism contributes to its potential biological activities, including its antiproliferative properties.
Comparación Con Compuestos Similares
Dihydroresveratrol-3-O-beta-D-glucuronide can be compared with other similar compounds such as resveratrol-3-O-glucuronide and resveratrol-4’-O-glucuronide. These compounds share similar structures and biological activities but differ in their specific glucuronidation sites and stability in aqueous solutions . The uniqueness of this compound lies in its specific glucuronidation at the 7-O position and its potential biological activities.
Propiedades
Fórmula molecular |
C20H22O9 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H22O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-9,15-18,20-25H,1-2H2,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1 |
Clave InChI |
NXXGJRZWYCYPCB-HBWRTXEVSA-N |
SMILES isomérico |
C1=CC(=CC=C1CCC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1CCC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)
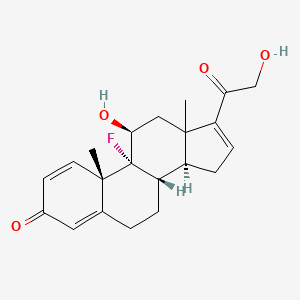
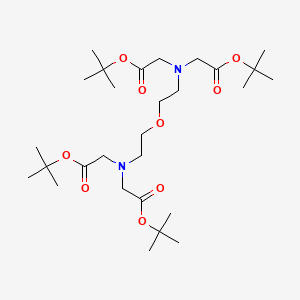
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
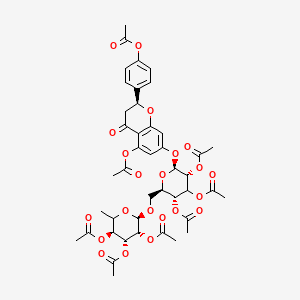
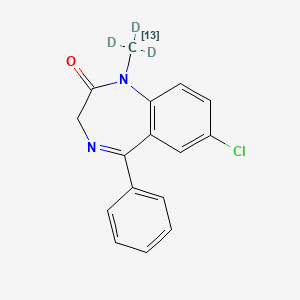
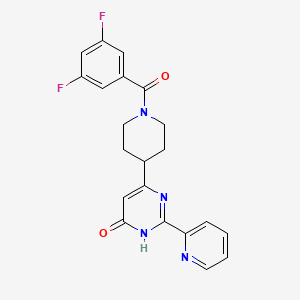
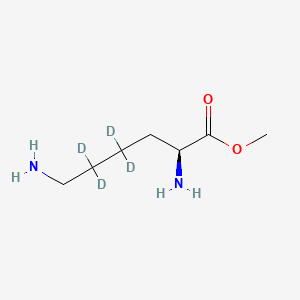

![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
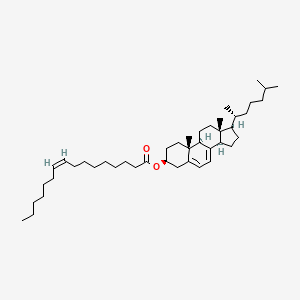
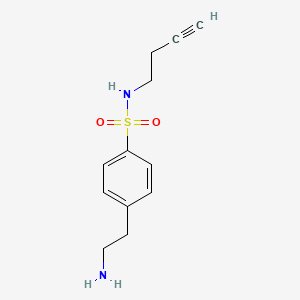
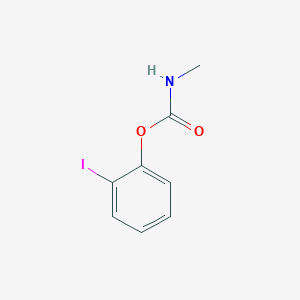
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)
